Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Description
Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a heterocyclic compound featuring a fused cyclopenta[c]chromenone core linked via an oxymethyl bridge to a substituted furan ester. This compound’s structural complexity necessitates advanced crystallographic tools for elucidation, such as the SHELX suite and WinGX , which are widely employed for small-molecule refinement and visualization.
Properties
IUPAC Name |
methyl 5-methyl-4-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-12(8-18(25-11)20(22)23-2)10-24-13-6-7-15-14-4-3-5-16(14)19(21)26-17(15)9-13/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQOSXUEHHHPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes a furoate group and a tetrahydrocyclopenta[c]chromene moiety. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation :
CC1C(=O)C(CO1)C(=O)OC - InChIKey :
WUAVQXXNANXZAV-UHFFFAOYSA-N
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC1C(=O)C(CO1)C(=O)OC |
| InChIKey | WUAVQXXNANXZAV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. A study highlighted that compounds with structural similarities to this compound demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL for the most active derivatives, indicating strong potential for development as antibacterial agents .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving related compounds, cytotoxic effects were measured using the MTT assay against various cell lines, including normal human lung fibroblast cells (MRC5). The results indicated that some derivatives exhibited low cytotoxicity, suggesting a favorable therapeutic index for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups significantly influence biological activity. For instance, the presence of hydroxyl and methoxy groups in similar furoate derivatives has been linked to enhanced antibacterial activity . This suggests that modifications to the this compound structure could yield compounds with improved efficacy.
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.011 | 0.030 |
| Compound 12 | E. coli | 0.015 | 0.045 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with derivatives of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, such as 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate (). Key differences lie in the substituents attached to the chromenone core:
The bromo and isopropyl groups in the analogue () confer distinct electronic and steric effects. In contrast, the target compound’s furoate ester and methyl group likely improve solubility in organic solvents compared to the bulkier phenoxy-acetate derivative .
Crystallographic and Computational Analysis
Both compounds require advanced crystallographic methods for structural validation. The SHELX system () is critical for refining such complex structures, particularly for handling twinned data or high-resolution macromolecular applications. Visualization tools like ORTEP-3 () enable precise rendering of molecular geometry, aiding in the comparison of bond angles and torsional strain between analogous compounds. For example, the oxymethyl bridge in the target compound may exhibit different torsion angles compared to the phenoxy-acetate linker in the analogue due to variations in substituent bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
